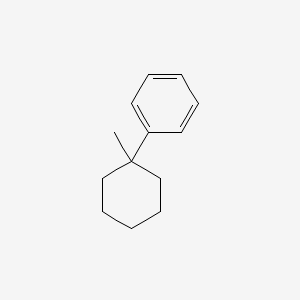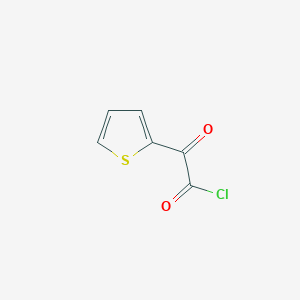
2-chloro-1-(2-thienyl)-2-oxo-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-chloro-1-(2-thienyl)-2-oxo-1-ethanone is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of the thiophene ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2-chloro-1-(2-thienyl)-2-oxo-1-ethanone can be synthesized through several methods. One common approach involves the acylation of thiophene derivatives. For instance, thiophene-2-carboxylic acid can be converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride under reflux conditions. The reaction typically proceeds as follows:
Thiophene-2-carboxylic acid+Thionyl chloride→Oxo-thiophen-2-yl-acetyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of oxo-thiophen-2-yl-acetyl chloride often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
化学反応の分析
Types of Reactions
2-chloro-1-(2-thienyl)-2-oxo-1-ethanone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also occur, leading to the formation of dihydrothiophenes.
Condensation Reactions: It can react with compounds containing active hydrogen atoms, such as amines or hydrazines, to form amides or hydrazides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Sulfoxides and Sulfones: Formed from oxidation reactions.
科学的研究の応用
2-chloro-1-(2-thienyl)-2-oxo-1-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives. It is also employed in the preparation of polymers and materials with electronic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of oxo-thiophen-2-yl-acetyl chloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit specific enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-2-acetic acid
- Thiophene-2-sulfonyl chloride
Uniqueness
2-chloro-1-(2-thienyl)-2-oxo-1-ethanone is unique due to the presence of both the thiophene ring and the acyl chloride functional group. This combination allows it to participate in a diverse array of chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity and ability to form various derivatives distinguish it from other thiophene-based compounds.
特性
CAS番号 |
4075-60-9 |
|---|---|
分子式 |
C6H3ClO2S |
分子量 |
174.61 g/mol |
IUPAC名 |
2-oxo-2-thiophen-2-ylacetyl chloride |
InChI |
InChI=1S/C6H3ClO2S/c7-6(9)5(8)4-2-1-3-10-4/h1-3H |
InChIキー |
SZNAAPJHZVKWKD-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C(=O)C(=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

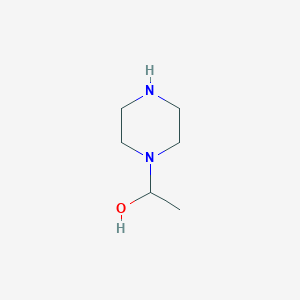
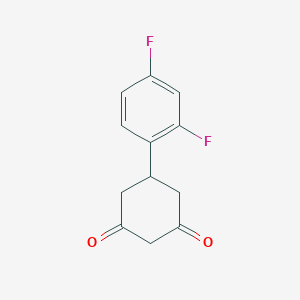

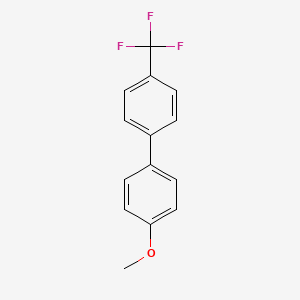
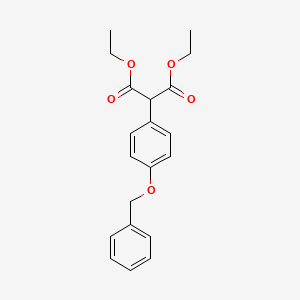
![5-Benzyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B8609577.png)
![4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B8609586.png)

